8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid
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Overview
Description
8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid is an organic compound belonging to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse applications in medicinal chemistry and organic synthesis due to their unique structural features and reactivity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid typically involves organic chemical synthesis methods. The process generally includes a series of chemical reactions such as substitution reactions and acylation reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures, ensuring the reactions are carried out under controlled conditions to maintain product purity and yield .
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: These reactions involve the replacement of one atom or group in the molecule with another atom or group.
Acylation Reactions: These reactions introduce an acyl group into the molecule.
Common Reagents and Conditions: The common reagents used in these reactions include halogenating agents, acyl chlorides, and bases. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various halogenated derivatives, while acylation reactions can produce acylated imidazo[1,2-b]pyridazine derivatives .
Scientific Research Applications
8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-Chloroimidazo[1,2-b]pyridazine hydrochloride: Another imidazo[1,2-b]pyridazine derivative with similar structural features.
Imidazo[1,2-a]pyridines: These compounds share a similar fused bicyclic structure and have comparable applications in medicinal chemistry.
Uniqueness: 8-Bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid stands out due to its specific substitution pattern, which can impart unique reactivity and biological activity compared to other imidazo[1,2-b]pyridazine derivatives .
Properties
IUPAC Name |
8-bromo-6-chloroimidazo[1,2-b]pyridazine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrClN3O2/c8-3-1-5(9)11-12-2-4(7(13)14)10-6(3)12/h1-2H,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJHXRUWYIQVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=NC(=CN2N=C1Cl)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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